Product packaging for 4-Amino-2-chloronicotinaldehyde(Cat. No.:CAS No. 338452-92-9)

4-Amino-2-chloronicotinaldehyde

Cat. No.: B1439368
CAS No.: 338452-92-9
M. Wt: 156.57 g/mol
InChI Key: TYTVKBHUNQMVRB-UHFFFAOYSA-N
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Description

Anti-Oncological Research

Comprehensive studies detailing the cytotoxic effects and anti-cancer mechanisms of 4-Amino-2-chloronicotinaldehyde are not prominently found in the accessible scientific literature. Research on analogous chemical structures, such as aminopyridine and chloropyridine derivatives, has demonstrated a range of biological activities, which suggests that this compound could be a candidate for similar investigations. However, without direct experimental evidence, any potential anti-cancer properties remain speculative.

There is no specific data available from published studies on the cytotoxic effects of this compound against leukemia, solid tumor, breast cancer, or cervical cancer cell lines. In the broader context of related chemical classes, various substituted pyridine (B92270) derivatives have been investigated for their anti-cancer potential. For instance, some pyranopyridine derivatives have been shown to induce apoptosis in leukemia cells, and certain amino-substituted chalcones have demonstrated neuroprotective effects. However, these findings cannot be directly extrapolated to this compound.

Specific molecular targets and any epigenetic modulatory activities of this compound, such as the inhibition of DNA methylation, have not been reported in the available literature. The field of epigenetics, which includes DNA methylation and histone modification, is a crucial area of cancer research. mdpi.comnih.gov Compounds that can modulate these processes are of significant interest as potential therapeutic agents. mdpi.comnih.gov For example, some nitrogen mustard-containing compounds have been investigated as histone deacetylase (HDAC) inhibitors. nih.gov However, the capacity of this compound to interact with such targets is currently unknown.

There is no available research on the bioactivation pathways of this compound. Bioactivation is the metabolic process by which a less active compound is converted into a more active one in the body. Understanding these pathways is critical for drug development, as it can influence both the efficacy and the toxicity of a compound.

The role of oxidative stress and specific enzyme systems in any potential cytotoxicity of this compound has not been elucidated. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a known mechanism of action for some anti-cancer agents. nih.govmdpi.commdpi.com Studies on other compounds, such as pyrano-pyridine derivatives, have shown that the induction of oxidative stress can lead to apoptosis in cancer cells. nih.govresearchgate.net Whether this compound can induce similar effects has not been experimentally determined.

Anti-Infective Research

Specific data on the efficacy of this compound against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa is not available in the public scientific literature. The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. While various nitrogen-containing heterocyclic compounds have been explored for their antibacterial properties, the specific activity of this compound remains uninvestigated. For instance, research on other compounds has detailed mechanisms of antibacterial action, including membrane disruption and inhibition of biofilm formation. nih.govnih.gov

Anti-Infective Research

Anti-Mycobacterial Activity against Mycobacterium tuberculosis

The aldehyde functional group of 2-chloronicotinaldehydes, including the 4-amino substituted variant, serves as a key handle for the synthesis of novel therapeutic candidates. Research has focused on creating derivatives to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One notable study involved the synthesis of 1H-1,2,3-triazolylbenzohydrazides from 2-chloronicotinaldehydes. nih.gov These derivatives were evaluated for their in vitro activity against the virulent Mtb H37Rv strain. nih.gov

Several of the synthesized compounds demonstrated significant anti-mycobacterial potency, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Specifically, seven compounds from the study displayed potent activity, indicating that the hybridization of the 2-chloronicotinaldehyde (B135284) scaffold with triazolylbenzohydrazide moieties can yield effective anti-tubercular agents. nih.gov

CompoundAnti-Mycobacterial Activity (MIC in µM) against Mtb H37Rv
Compound 6b2.8-6.2
Compound 6e2.8-6.2
Compound 6f2.8-6.2
Compound 11d2.8-6.2
Compound 11h2.8-6.2
Compound 11j2.8-6.2
Compound 11l2.8-6.2

Table 1: Potent anti-mycobacterial activity of 1H-1,2,3-triazolylbenzohydrazides derived from 2-chloronicotinaldehydes against Mycobacterium tuberculosis H37Rv. Data sourced from a study on their synthesis and evaluation. nih.gov

Mechanisms of Microbial Resistance and Inhibition

The effectiveness of antimicrobial agents is often challenged by the development of microbial resistance. Bacteria can employ several strategies to counteract the effects of drugs, including those derived from pyridine scaffolds. mdpi.com General mechanisms of resistance fall into four primary categories: limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell (efflux). mdpi.com

For pyridine derivatives, the rate of microbial transformation and degradation can be dependent on the specific substituents on the pyridine ring. nih.gov Studies on E. coli have shown that the antibacterial activity of certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines is influenced by the lipopolysaccharide (LPS) structure of the bacteria, suggesting that the cell envelope can be a crucial factor in the drug's mechanism and potential resistance. nih.gov Furthermore, some pyridine derivatives have been shown to cause oxidative damage to plasmid DNA, indicating a mechanism of action that could potentially be overcome by enhanced DNA repair systems in resistant microbes. nih.gov Microorganisms can also develop resistance by producing enzymes that chemically modify or degrade the antimicrobial agent, a common strategy against many classes of antibiotics. mdpi.com

Anti-Malarial Activity

While there is limited specific data on the anti-malarial activity of this compound itself, the structurally related 4-aminoquinoline (B48711) scaffold is a cornerstone of anti-malarial drug discovery. nih.gov Compounds like chloroquine (B1663885) and amodiaquine, which feature this core, have been used for decades to treat malaria. youtube.com Their primary mechanism of action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. nih.gov This leads to a buildup of toxic heme, which kills the parasite. nih.gov

The 7-chloro and 4-amino groups on the quinoline (B57606) ring are considered critical for this activity. youtube.comnih.gov The development of resistance to 4-aminoquinoline drugs has spurred research into hybrid molecules, combining the 4-aminoquinoline pharmacophore with other heterocyclic scaffolds to create agents that can overcome resistance mechanisms. nih.govnih.gov Given the structural similarities, particularly the 4-amino-substituted aromatic ring, the 4-Amino-2-chloropyridine (B126387) framework could be explored as a potential scaffold for novel anti-malarial agents, although this remains an area for future investigation.

Enzyme Modulation and Inhibition Studies

Elucidation of Enzyme Inhibition Pathways

The biological activity of chemical compounds often stems from their ability to modulate the function of specific enzymes. Enzyme inhibitors can act through various pathways, which are broadly classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, include competitive, non-competitive, and mixed inhibitors. nih.govacs.org

Competitive inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate.

Non-competitive inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity. acs.org

Determining the inhibition pathway is crucial for understanding a compound's mechanism of action and for guiding the design of more potent and selective inhibitors.

Inhibition of Specific Enzymes (e.g., Lipoxygenases, α-Amylase)

Lipoxygenases: There is currently limited publicly available research detailing the inhibitory activity of this compound or its direct derivatives against lipoxygenase enzymes.

α-Amylase: In contrast, derivatives of structurally related aminonicotinic acids have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes, which is a key therapeutic strategy for managing type 2 diabetes. nih.gov α-Amylase is a primary enzyme responsible for breaking down dietary starches into simpler sugars. mdpi.com A study on 5-amino-nicotinic acid derivatives demonstrated significant inhibitory potential against α-amylase. nih.gov

The inhibitory activities were quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several derivatives, particularly those with halogen substituents (Fluorine, Chlorine, Bromine) at the para-position of a phenyl ring, showed potent inhibition comparable to the standard drug, acarbose. nih.gov This suggests that the aminopyridine scaffold is a promising starting point for developing new α-amylase inhibitors.

CompoundSubstituentα-Amylase Inhibition (IC50 in µg/mL)
Compound 4p-Chloro12.17 ± 0.14
Compound 2p-Fluoro12.91 ± 0.04
Compound 7p-Bromo12.91 ± 0.08
Compound 6p-Methoxy13.01 ± 0.07
Compound 8p-Trifluoromethyl13.04 ± 0.02
Compound 5p-Nitro13.57 ± 0.17
Acarbose (Standard)-10.98 ± 0.03

Table 2: In vitro α-amylase inhibitory activity of synthesized 5-amino-nicotinic acid derivatives. The data highlights the potent inhibition by compounds with various para-substituents on the phenyl ring. nih.gov

In Vitro Enzyme Inhibition Assays

The evaluation of enzyme inhibitors relies on robust in vitro assays. For assessing α-amylase inhibition, a common method is a spectrophotometric assay. nih.gov In this type of assay, the enzymatic activity is monitored by measuring the change in absorbance of a substrate or product over time. For instance, the reduction of starch by α-amylase can be quantified using a starch-iodine reaction, where the disappearance of the blue-black color indicates enzyme activity. The assay is performed with and without the inhibitor at various concentrations to determine the IC50 value. nih.gov

While the outline mentions the agar (B569324) diffusion method, this technique is primarily employed for antimicrobial susceptibility testing. In an agar diffusion assay, an antimicrobial agent diffuses from a disc or well into agar previously inoculated with a microorganism. The presence of a zone of inhibition around the disc indicates the agent's ability to halt microbial growth. This method is generally not used for quantifying the kinetics of enzyme inhibition.

Structure-Activity Relationship (SAR) and Pharmacophore Elucidation

Influence of Halogen and Amino Substituents on Molecular Interactions and Bioactivity

The presence and positioning of halogen and amino groups on the pyridine ring of this compound are critical determinants of its biological profile. The electron-withdrawing nature of the chlorine atom at the 2-position influences the electron density of the aromatic ring, which in turn can affect its binding affinity to target proteins. nih.gov Similarly, the amino group at the 4-position, a key hydrogen bond donor and acceptor, plays a significant role in molecular recognition processes.

Studies on related heterocyclic compounds, such as 4-aminoquinolines, have demonstrated that electron-withdrawing groups can impact the pKa of the ring nitrogen and side-chain amino groups, which influences their accumulation in specific cellular compartments. nih.gov For instance, in a series of 4-aminoquinoline derivatives, the electron-withdrawing capacity of substituents at the 7-position was found to correlate with their antiplasmodial activity. nih.gov This suggests that the electronic properties imparted by the chloro and amino substituents in this compound are likely to be a key factor in its bioactivity.

The amino group, in particular, is a common feature in many biologically active molecules and often participates in crucial hydrogen bonding interactions with protein residues. aimspress.com The ability of the 4-amino group to act as both a hydrogen bond donor and acceptor allows for versatile binding modes within a receptor's active site.

Isomeric Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While this compound itself is not chiral, its derivatives can contain stereocenters, leading to different isomers. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological activities. aimspress.comnih.gov

High-Throughput Screening for Derivative Efficacy

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands of chemical compounds for their ability to modulate a specific biological target. nih.govnih.gov This approach allows for the efficient identification of "hit" compounds from large chemical libraries, which can then be further optimized to become "lead" compounds. nih.gov

In the context of this compound, HTS can be employed to screen libraries of its derivatives against a variety of biological targets, such as enzymes or receptors, to identify compounds with desired activities. nih.gov The process typically involves miniaturized assays in multi-well plates, where the effect of each compound on the target is measured, often using fluorescence or luminescence-based readouts. nih.gov

The data generated from HTS campaigns can provide valuable initial SAR information, highlighting which structural modifications to the this compound scaffold are favorable for activity. It is important to confirm the hits from HTS using orthogonal assays to eliminate false positives and to gain a deeper understanding of their mechanism of action. nih.gov HTS is a key starting point for many drug discovery programs, enabling the exploration of vast chemical space to find novel and effective therapeutic agents. eco-vector.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org By quantifying physicochemical properties or theoretical molecular descriptors of molecules, QSAR models can predict the activity of new, untested compounds. wikipedia.orgneliti.com

A typical QSAR model is represented by a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties. nih.govresearchgate.net These descriptors are then correlated with the experimentally determined biological activities of the compounds using statistical methods like multiple linear regression or machine learning algorithms. neliti.com

A well-validated QSAR model can be a valuable tool in the drug design process. nih.gov It can help to:

Predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates. neliti.com

Provide insights into the structural features that are important for biological activity. neliti.com

Guide the optimization of lead compounds by suggesting modifications that are likely to enhance potency.

The success of a QSAR model depends on the quality of the biological data and the appropriate selection of molecular descriptors and statistical methods. nih.gov

Applications in Drug Discovery and Development

The unique chemical scaffold of this compound makes it a valuable starting point for the discovery and development of new therapeutic agents. Its amenability to chemical modification allows for the generation of diverse libraries of derivatives that can be screened for a wide range of biological activities.

Lead Compound Identification and Development

A "lead compound" is a chemical compound that has shown promising biological activity and has the potential to be developed into a new drug. nih.gov The process of identifying a lead compound often begins with a high-throughput screen of a large compound library. nih.gov this compound and its derivatives, with their potential for diverse biological interactions, represent a promising chemical space to explore for the identification of novel lead compounds.

Once a hit compound is identified from a screening campaign, it undergoes a process of lead optimization. This involves synthesizing and testing a series of analogues to improve its potency, selectivity, and pharmacokinetic properties. The structure-activity relationship data gathered during this process is crucial for guiding the design of more effective and safer drug candidates.

The 4-amino-7-chloroquinoline scaffold, which is structurally related to this compound, has been successfully used as a basis for identifying lead compounds for various diseases, including Parkinson's disease. researchgate.net This highlights the potential of this class of compounds in drug discovery. The identification of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a lead compound for the development of bifunctional HDAC inhibitors further illustrates the utility of an amino-substituted aromatic scaffold in generating potent and selective molecules. nih.gov

Precursors for Targeted Therapeutic Agents (e.g., mTOR Inhibitors like AZD8055)

The utility of this compound as a strategic starting material is exemplified in the synthesis of targeted therapeutic agents, most notably in the development of kinase inhibitors. The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth and proliferation, and its dysregulation is common in various cancers. This has made mTOR a prime target for anticancer drug design.

One of the significant clinical candidates developed as a dual mTORC1 and mTORC2 inhibitor is AZD8055. The synthesis of complex heterocyclic structures like AZD8055 often relies on meticulously chosen starting materials that allow for the sequential and regioselective introduction of various functionalities. Primary literature, such as the 2013 article in Bioorganic & Medicinal Chemistry Letters detailing the discovery of AZD8055, outlines the optimization of a series of potent and selective dual mTOR inhibitors. researchgate.net While the full synthetic route is detailed in specialized publications and patents, the core structure of these inhibitors often originates from functionalized heterocyclic scaffolds.

This compound provides the necessary chemical handles for elaboration into the complex morpholine-substituted pyrimidopyridine core of molecules like AZD8055. The aldehyde group allows for reductive amination or condensation reactions to build out one part of the molecule, while the chloro and amino groups on the pyridine ring direct the formation of the fused pyrimidine (B1678525) ring system. The development of AZD8055 and a subsequent candidate, AZD2014, highlights a strategy focused on improving cellular potency and optimizing metabolic stability, a journey that begins with foundational chemical building blocks. researchgate.net

Drug CandidateTarget(s)Precursor TypeSignificance
AZD8055mTORC1 / mTORC2Substituted PyridineA clinical candidate developed as a potent and selective dual mTOR kinase inhibitor for oncology. researchgate.net
AZD2014mTORC1 / mTORC2Substituted PyridineAn optimized clinical candidate developed from the same series as AZD8055 with an improved metabolic profile. researchgate.net

Prodrug and Conjugate Development

The development of prodrugs—inactive compounds that are metabolized into active drugs in vivo—is a critical strategy to overcome poor pharmacokinetic properties such as low solubility or rapid metabolism. orientjchem.org The chemical structure of this compound, featuring reactive amino and aldehyde groups, makes it an ideal scaffold for the attachment of promoieties. These moieties can be designed to be cleaved by specific enzymes at a target site, thereby improving drug delivery and reducing off-target toxicity. slideshare.net

For instance, the amino group can be acylated or derivatized to form a carbamate, linking it to a solubilizing group like a phosphate (B84403) or a peptide. Similarly, the aldehyde can be converted into an imine or an oxime, which can be designed to be hydrolytically labile under specific physiological conditions. This approach is particularly valuable for improving the oral bioavailability of polar drug molecules or for targeting drugs to specific tissues, such as tumors. ijpsjournal.com While specific prodrugs of this compound itself are not widely reported in mainstream literature, the principles of prodrug design are broadly applied to aminopyridine-containing drugs. nih.gov

The development of bioconjugates, where a drug is linked to a larger biomolecule like an antibody or a polymer, also benefits from versatile linkers. The aldehyde functionality of this compound is particularly useful for "click chemistry" or for forming stable linkages with hydrazide- or aminooxy-functionalized biomolecules, a common strategy in creating antibody-drug conjugates (ADCs).

Combination Therapies and Polypharmacology Approaches

Modern drug discovery is increasingly moving away from the "one target, one drug" paradigm towards polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a synergistic therapeutic effect. mdpi.com This is especially relevant in complex diseases like cancer. The aminopyridine scaffold, which is central to this compound, is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets, particularly protein kinases. rsc.orgresearchgate.net

Derivatives of this compound can be strategically designed to inhibit multiple kinases within a signaling pathway. For example, by modifying the substituents on the pyridine ring and the groups appended to the amino and aldehyde functions, chemists can tune the selectivity profile of the resulting molecule. This allows for the creation of compounds that might simultaneously inhibit a primary cancer driver like a receptor tyrosine kinase and a downstream signaling kinase, potentially leading to a more durable response and overcoming resistance mechanisms. The lead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold to identify TYK2 inhibitors, for instance, involved careful structural modifications to achieve selectivity over other Janus kinases (JAKs), demonstrating the tunability of this scaffold. nih.gov

Data-Driven Approaches and Drug Repositioning Strategies

The advent of artificial intelligence (AI) and large-scale computational screening has revolutionized drug discovery. enamine.netnih.gov Data-driven approaches utilize vast chemical libraries and biological data to predict the activity of new compounds or to find new uses for existing ones (drug repositioning). Virtual screening of libraries containing diverse chemical scaffolds is a common technique to identify initial hits. medchemexpress.com

This compound and its derivatives represent valuable entries in such screening libraries. enamine.net Its defined three-dimensional structure and reactive functional groups allow for the computational enumeration of vast "virtual libraries" of potential products. These virtual compounds can then be computationally "docked" into the binding sites of various protein targets to predict their binding affinity. doi.org This in silico approach can rapidly identify potential new applications for the aminopyridine scaffold beyond its original intended use, accelerating the discovery process at a significantly lower cost. High-throughput screening (HTS) can then be used to experimentally validate the computationally identified hits. nih.gov

Integration of Unnatural Amino Acids and Chiral Building Blocks in Drug Design

Chirality is a fundamental aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. The incorporation of chiral centers into a molecule can enhance its binding specificity and potency. The synthesis of single-enantiomer drugs often relies on the use of chiral building blocks or asymmetric catalysis. researchgate.netrsc.org

The scaffold of this compound provides an excellent anchor point for the introduction of chirality. For example, the aldehyde group can undergo asymmetric addition reactions, or it can be used in reductive amination with chiral amines or unnatural amino acids. researchgate.net This allows for the creation of complex molecules with precisely controlled stereochemistry. The use of pyridine-oxazoline (PyOX) ligands, for instance, has become popular in asymmetric catalysis, showcasing the value of combining pyridine structures with chiral auxiliaries. researchgate.net Integrating these chiral elements is crucial for optimizing interactions with chiral biological targets like enzymes and receptors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O B1439368 4-Amino-2-chloronicotinaldehyde CAS No. 338452-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVKBHUNQMVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670486
Record name 4-Amino-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338452-92-9
Record name 4-Amino-2-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Role As a Building Block in Organic Synthesis

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 4-Amino-2-chloronicotinaldehyde a versatile building block in organic synthesis. sigmaaldrich.com Organic building blocks are fundamental components used for the modular assembly of more complex molecular structures. sigmaaldrich.com The aldehyde can undergo a wide range of reactions, including condensation, oxidation, reduction, and the formation of Schiff bases. The amino group can be acylated, alkylated, or used in cyclization reactions. The chloro substituent can be displaced by various nucleophiles, offering a route to further functionalization.

This multi-faceted reactivity allows for the construction of diverse heterocyclic systems, which are of great importance in medicinal chemistry and materials science. sigmaaldrich.com The ability to selectively manipulate each functional group is a key advantage, enabling the synthesis of complex target molecules in a controlled and efficient manner.

Applications in Medicinal Chemistry Research

While specific therapeutic claims are outside the scope of this article, the utility of 4-Amino-2-chloronicotinaldehyde as a scaffold in medicinal chemistry research is noteworthy. The pyridine (B92270) core is a well-established pharmacophore found in numerous approved drugs. By using this compound as a starting material, medicinal chemists can readily access novel analogues of known bioactive molecules.

The compound's structure is particularly amenable to the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The amino and pyridine nitrogen atoms can form crucial hydrogen bonds with the target protein, while the rest of the molecule can be modified to optimize potency and selectivity. The development of new synthetic methodologies utilizing such building blocks is a continuous effort in the quest for innovative medicines. boehringer-ingelheim.com

Applications Beyond Medicinal Chemistry

Agrochemical Applications

There is no direct scientific literature or patent information available to substantiate the use of 4-Amino-2-chloronicotinaldehyde in the specific agrochemical applications outlined below. Research in this area often focuses on related pyridine (B92270) derivatives.

Development of Pesticidal Agents against Plant Pathogens (e.g., Rust, Powdery Mildew)

There is no available data to support the role of this compound in the development of pesticidal agents specifically targeting plant pathogens such as rust and powdery mildew.

Contributions to Materials Science

Information regarding the contributions of this compound to materials science is not present in the current body of scientific literature. The potential for this molecule to be used as a building block in the synthesis of novel materials has not been reported.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
CAS Number 338452-92-9
Boiling Point 371 °C
Density 1.442 g/cm³
Flash Point 178 °C
Storage Temperature 2-8 °C under inert gas

Advanced Analytical and Computational Methodologies in Research

General Chromatographic and Spectroscopic Methods for Characterization and Analysis

Chromatographic and spectroscopic methods are foundational for the analysis of organic compounds like "4-Amino-2-chloronicotinaldehyde". They provide detailed information regarding the molecule's structure, purity, and concentration in various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.com

For "this compound," 1D-NMR techniques such as ¹H and ¹³C NMR provide primary structural information. The ¹H NMR spectrum reveals the number of different kinds of protons and their electronic environments, while the ¹³C NMR spectrum provides information about the carbon framework. jchps.com ChemicalBook has provided ¹H NMR and ¹³C NMR spectral data for "this compound". chemicalbook.com

Two-dimensional (2D-NMR) experiments are employed for more complex structures or when 1D spectra are overcrowded. weebly.com Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. These 2D techniques would be instrumental in confirming the regiochemistry of the substituents on the pyridine (B92270) ring of "this compound," ensuring the correct placement of the amino, chloro, and aldehyde groups.

Table 1: Predicted NMR Data for this compound
TechniqueAtomPredicted Chemical Shift (ppm)Purpose
¹H NMRAldehyde Proton (-CHO)~9.8-10.0Confirms presence of the aldehyde functional group.
¹H NMRAromatic Protons (Pyridine Ring)~6.5-8.5Reveals the substitution pattern on the pyridine ring.
¹H NMRAmino Protons (-NH₂)~5.0-6.0 (broad)Indicates the presence of the amino group.
¹³C NMRAldehyde Carbonyl (C=O)~190-195Confirms the aldehyde functional group.
¹³C NMRAromatic Carbons (C-Cl, C-NH₂, C-CHO)~110-160Elucidates the electronic environment of each carbon in the ring.
2D-NMR (HMBC)Aldehyde H to Ring CN/AConfirms the connectivity of the aldehyde group to the pyridine ring, establishing regiochemistry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. hplc.eu Its high resolution makes it ideal for separating closely related substances. hplc.eu For compounds like "this compound," reversed-phase HPLC (RP-HPLC) is a common approach.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. rjptonline.org While specific methods for "this compound" are not detailed in the provided results, methods for the related compound "4-Amino-2-chloropyridine" can be adapted. sielc.comhelixchrom.com This would typically involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. rjptonline.org HPLC is also essential for purification, allowing for the isolation of the target compound from reaction byproducts and starting materials. researchgate.net

Table 2: Representative HPLC Method Parameters for Analysis
ParameterConditionRationale
ColumnReversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm)Provides good retention and separation for moderately polar aromatic compounds. rjptonline.org
Mobile Phase A0.1% Formic Acid in WaterProvides protons for good ionization in MS detection and controls pH.
Mobile Phase BAcetonitrile or MethanolOrganic modifier to elute the compound from the column.
ElutionGradientEnsures efficient elution of all components in a sample mixture.
Flow Rate1.0 mL/minStandard for analytical scale columns.
DetectionUV-Vis (e.g., at 254 nm)Aromatic rings typically absorb UV light, allowing for detection.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. nih.gov When coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a highly sensitive and selective tool for compound identification and quantification. nih.govlcms.cz

For a non-volatile compound like "this compound," LC-MS is the preferred method. researchgate.net The compound would first be separated by HPLC and then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) would be used to generate gas-phase ions of the molecule. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which acts as a "fingerprint" for structural confirmation. nih.gov

In metabolic studies, LC-MS is used for metabolite profiling to identify and quantify the products of biotransformation. scienceopen.comcjnmcpu.com If "this compound" were administered to a biological system, LC-MS could be used to detect its metabolites in matrices like urine or plasma by searching for predicted metabolic transformations (e.g., oxidation, conjugation). scienceopen.com GC-MS is suitable for volatile and thermally stable compounds. mdpi.com To analyze a compound like "this compound" by GC-MS, a derivatization step would be necessary to convert the polar amino and aldehyde groups into less polar, more volatile moieties. sigmaaldrich.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily to monitor the progress of a chemical reaction. libretexts.org It allows a chemist to quickly determine if the starting materials are being consumed and if the product is being formed. libretexts.org

To monitor a reaction for the synthesis of "this compound," small aliquots of the reaction mixture would be taken at different time intervals and spotted on a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system. By observing the disappearance of the starting material spots and the appearance of a new product spot under UV light (due to the aromatic nature of the compound), the reaction's completion can be ascertained. libretexts.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly well-suited for the analysis of charged species, such as amino compounds that can be protonated in an acidic buffer. nih.gov

"this compound," with its basic amino group, could be analyzed using CE. The separation would be influenced by the charge-to-size ratio of the protonated molecule. The technique offers advantages such as high efficiency, short analysis times, and the requirement for only very small sample volumes. nih.gov Detection can be achieved using UV-Vis absorbance or, for higher sensitivity, by interfacing the capillary with a mass spectrometer (CE-MS). nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are theoretical methods used to investigate the structure, properties, and reactivity of molecules. mdpi.com These techniques can provide valuable insights at a molecular level, complementing experimental data.

For "this compound," molecular modeling could be used to:

Predict Molecular Geometry: Calculate the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and torsional angles.

Determine Electronic Properties: Calculate properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential. This information can help in understanding the molecule's reactivity and intermolecular interactions.

Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the interpretation of experimental spectra.

Molecular Docking: If the compound is being investigated for biological activity, molecular docking simulations can predict how it might bind to a specific protein target, providing insights into its potential mechanism of action. mdpi.com

These computational approaches can accelerate research by predicting molecular behavior and guiding experimental design. mdpi.com

Density Functional Theory (DFT) for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govchemrxiv.org It provides a framework to understand and predict chemical reactivity by analyzing the electron density distribution. mdpi.comresearchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT utilizes functionals of the electron density to calculate the energy of a system, making it computationally efficient for complex molecules. nih.gov

Conceptual DFT introduces a set of descriptors that quantify the reactivity of different sites within a molecule. nih.gov These reactivity indices, such as chemical potential (μ), chemical hardness (η), electrophilicity (ω), and Fukui functions, are derived from how the system's energy changes with the number of electrons. mdpi.comnih.gov

For this compound, DFT can be employed to predict its behavior in various chemical reactions. The molecule possesses several reactive sites:

The nucleophilic amino (-NH₂) group.

The electrophilic aldehyde (-CHO) group.

The pyridine ring, which is susceptible to both electrophilic and nucleophilic aromatic substitution, influenced by the activating amino group and the deactivating chloro and aldehyde groups.

The chlorine atom, which can be displaced in nucleophilic aromatic substitution reactions.

DFT calculations can map the molecule's electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For instance, the aldehyde carbon would be predicted as a primary site for nucleophilic attack, while the amino nitrogen would be a key site for electrophilic attack. The theory can also predict the regioselectivity of reactions on the pyridine ring.

The table below outlines key DFT-derived indices and their predicted application to the reactivity of this compound.

DFT ParameterDescriptionPredicted Reactivity Site on this compound
Electrostatic Potential (ESP) Map Visualizes charge distribution. Red indicates electron-rich (nucleophilic) regions; blue indicates electron-poor (electrophilic) regions.Nucleophilic: Amino group nitrogen, Pyridine nitrogen. Electrophilic: Aldehyde carbon, Carbon atom bonded to chlorine.
Highest Occupied Molecular Orbital (HOMO) Region from which an electron is most likely to be donated. Indicates susceptibility to electrophilic attack.Primarily localized on the amino group and the aromatic ring.
Lowest Unoccupied Molecular Orbital (LUMO) Region to which an electron is most likely to be accepted. Indicates susceptibility to nucleophilic attack.Primarily localized on the aldehyde group and the carbon attached to the chlorine atom.
Fukui Function (f⁻) Predicts the site for electrophilic attack by identifying where electron density is removed most easily.Highest value expected on the nitrogen of the amino group.
Fukui Function (f⁺) Predicts the site for nucleophilic attack by identifying where an incoming electron is most likely to be accepted.Highest value expected on the carbonyl carbon of the aldehyde group.
Global Electrophilicity Index (ω) Measures the overall ability of a molecule to accept electrons.Provides a quantitative value for the molecule's electrophilic character, useful for comparing its reactivity with other reagents.
Global Nucleophilicity Index (N) Measures the overall ability of a molecule to donate electrons.Provides a quantitative value for the molecule's nucleophilic character, influenced strongly by the amino group.

These theoretical calculations allow chemists to anticipate reaction outcomes, design more efficient synthetic routes, and understand the underlying electronic factors that govern the compound's chemical behavior without the need for extensive preliminary experimentation.

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijrpr.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. rsc.org Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted binding pose over time, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. rsc.org

As a versatile chemical intermediate, this compound is a precursor for compounds with potential biological activity. chemicalbook.com Its derivatives can be studied using docking and MD simulations to predict their binding affinity and mechanism of action against specific protein targets, such as enzymes or receptors implicated in disease.

The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (a derivative of this compound) and the target protein.

Docking: A scoring algorithm places the ligand into the binding site of the protein in various conformations and orientations, calculating a binding affinity score (e.g., in kcal/mol) for each pose. The lower the energy score, the more favorable the predicted binding.

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov

Molecular Dynamics Simulation: The most promising ligand-protein complex from docking is subjected to an MD simulation. This involves simulating the movement of atoms and molecules over a period (nanoseconds to microseconds) to observe the dynamic behavior and stability of the complex. This can confirm if the key interactions identified in docking are maintained over time.

The table below summarizes the workflow for a computational binding prediction study.

StageMethodologyKey Output/Data GeneratedPurpose
1. System Preparation 3D structure generation, protein and ligand cleanup (adding hydrogens, assigning charges).Optimized 3D structures of the ligand and protein receptor.To ensure the starting structures are chemically correct and energetically minimized for the simulation.
2. Molecular Docking Use of software like AutoDock or Schrödinger to predict binding poses.Binding affinity scores (kcal/mol), ranked binding poses, and predicted intermolecular interactions (e.g., hydrogen bonds).To identify the most likely binding orientation of the ligand in the protein's active site and estimate the strength of the interaction.
3. Pose Analysis Visualization and analysis of the top-ranked docked complex.2D and 3D diagrams showing specific interactions with amino acid residues (e.g., H-bond with SER-221, π-stacking with PHE-345).To understand the structural basis of binding and identify key functional groups responsible for the interaction.
4. Molecular Dynamics (MD) Simulation Simulating the movement of the docked complex in a physiological environment (water, ions).Trajectory of atomic coordinates over time, Root Mean Square Deviation (RMSD) plots, interaction stability analysis.To assess the stability of the predicted binding pose and observe the dynamic behavior of the ligand-protein complex.

These computational approaches provide a rational basis for designing and optimizing new molecules based on this compound, predicting their potential as therapeutic agents before they are synthesized.

Emerging Research Frontiers and Future Perspectives

Untapped Therapeutic Potential in Novel Disease Areas

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, with many pyridine-containing compounds exhibiting a wide range of pharmacological activities. researchgate.netrsc.org The structure of 4-Amino-2-chloronicotinaldehyde makes it a valuable starting material for creating a library of derivatives with potential therapeutic applications in various disease areas.

Detailed research into related pyridine and pyridone scaffolds has revealed significant bioactivities, suggesting promising avenues for derivatives of this compound:

Oncology: Pyridine derivatives are integral to several anticancer drugs. researchgate.netrsc.org They have shown efficacy as kinase inhibitors, which are crucial in cancer therapy. researchgate.netnih.gov For instance, certain furopyridine and pyrazolopyridine derivatives have been identified as potent CDK2 inhibitors, a key target in cancer cell cycle regulation. nih.gov The scaffold of this compound could be modified to develop new selective kinase inhibitors or agents that disrupt tubulin polymerization, another important anticancer mechanism. rsc.orgnih.gov

Inflammatory and Autoimmune Diseases: Substituted pyridine derivatives have been investigated as inhibitors of Salt-Inducible Kinases (SIKs), which play a role in inflammatory responses. The discovery of compounds like GLPG4970, a potent dual SIK2/SIK3 inhibitor, highlights the potential of the pyridine scaffold in developing treatments for diseases like colitis. acs.org

Infectious Diseases: The pyridine ring is a common feature in compounds with antibacterial, antiviral, and antimalarial properties. researchgate.netnih.gov Researchers have developed pyridine derivatives effective against both Gram-positive and Gram-negative bacteria. rsc.org Given the rise of multidrug-resistant pathogens, there is a continuous need for new antimicrobial agents, and this compound provides a template for synthesizing novel candidates. nih.gov

The versatility of the pyridine scaffold, as demonstrated by the diverse biological activities of its derivatives, underscores the immense, yet largely untapped, therapeutic potential of this compound.

Innovative Synthetic Pathways for Sustainable and Scalable Production

The practical application of any pharmaceutical intermediate is heavily dependent on the availability of safe, cost-effective, and scalable synthetic methods. Historically, the synthesis of this compound involved the formylation of 4-amino-2-chloropyridine (B126387) protected by a Boc group. This route was fraught with challenges, including the use of the highly flammable and dangerous reagent tert-butyllithium, reaction conditions requiring extremely low temperatures (-78°C), and low yields of around 40%. These factors made the process unsafe, uneconomical, and difficult to scale up for industrial production. google.com

A recently developed innovative preparation method aims to overcome these significant limitations. google.com This new pathway is a two-step process that offers higher safety and economic efficiency.

Step 1: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde This initial step involves the reaction of 2-chloro-4-fluoropyridine (B1362352) with lithium diisopropylamide (LDA) in an anaerobic environment, followed by the addition of dimethylformamide (DMF). google.com The use of LDA is a significant improvement as it is considerably safer than tert-butyllithium. google.com

Step 2: Synthesis of this compound The intermediate, 2-chloro-4-fluoropyridine-3-formaldehyde, is then reacted with a mixture of 1,4-dioxane (B91453) and ammonia (B1221849) water. This reaction proceeds at room temperature and yields the final product, this compound, which can be easily separated from the reaction mixture. google.com

This innovative pathway represents a significant advancement, making the production of this compound more sustainable and scalable for its use as a key intermediate in drug discovery and development. google.com

Integration of Advanced Research Technologies and Artificial Intelligence in Compound Discovery and Optimization

The discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated through the integration of advanced research technologies, particularly artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools are revolutionizing medicinal chemistry by enabling faster and more accurate prediction of molecular properties and biological activities. nih.govnih.gov

Here's how these technologies can be applied:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of compounds derived from this compound to identify those with the highest probability of binding to a specific biological target. nih.gov By analyzing complex datasets, AI can help identify novel drug targets, expanding the potential applications of the scaffold. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core. mdpi.commdpi.com These models can be trained to generate structures with desired therapeutic profiles, such as high potency, selectivity, and favorable pharmacokinetic properties, while minimizing potential toxicity. mdpi.com

Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, efficacy, and toxicity of new derivatives. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. chapman.edu For example, deep learning methods can be used to predict the activity of compounds against targets like kinases or viral polymerases. mdpi.comnih.gov

Optimization of Chemical Synthesis: AI can also assist in optimizing the synthetic pathways for derivatives of this compound, predicting reaction outcomes and suggesting optimal conditions for improved yields and purity.

The integration of AI and computational chemistry offers a powerful strategy to unlock the full potential of the this compound scaffold, accelerating the journey from initial concept to a viable drug candidate. nih.gov

Table 1: Application of AI in the Drug Discovery Pipeline for this compound Derivatives
Discovery PhaseAI/Advanced Technology ApplicationPotential Impact
Target IdentificationAnalysis of genomic and proteomic data using MLIdentification of novel biological targets for derivatives. nih.govmdpi.com
Hit IdentificationHigh-throughput virtual screening of virtual compound librariesRapidly identify initial hits with desired activity. nih.gov
Lead GenerationGenerative models for de novo design of moleculesCreate novel, potent, and selective lead compounds. mdpi.com
Lead OptimizationPredictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) propertiesOptimize leads for better safety and efficacy profiles. mdpi.comnih.gov
Synthesis PlanningRetrosynthesis prediction algorithmsDesign efficient and sustainable synthetic routes.

Challenges and Opportunities in Translating Research Findings to Pre-Clinical and Clinical Applications

Despite the promising potential of this compound and its derivatives, the path from laboratory research to clinical application is laden with challenges. However, each challenge also presents an opportunity for innovation and improvement in the drug development process.

Challenges:

Metabolic Stability: A significant hurdle for many nitrogen-containing heterocyclic drug candidates is their metabolism by enzymes such as aldehyde oxidase (AO). acs.org This can lead to rapid clearance from the body and differences in metabolism between preclinical animal models and humans, complicating clinical trials. acs.org

Toxicity and Off-Target Effects: Ensuring the safety of a new drug candidate is paramount. Derivatives must be screened for potential genotoxicity and off-target activities, which can lead to undesirable side effects. acs.org For example, some kinase inhibitors may lack selectivity, affecting other essential kinases in the body. acs.org

Scalability and Cost of Synthesis: While innovative synthetic pathways for the parent compound exist, developing scalable and cost-effective methods for each promising derivative can be a significant challenge. google.comrsc.org

Physicochemical Properties: Achieving the right balance of properties, such as solubility and permeability, is crucial for oral bioavailability. acs.org Poor permeability can prevent a drug from being effectively absorbed by the body. acs.org

Opportunities:

Scaffold Hopping and Analogue Design: When a promising lead compound faces issues like toxicity or poor metabolic stability, the core scaffold can be modified. "Scaffold hopping," often guided by computational modeling, can lead to the discovery of new chemotypes with improved properties while retaining the desired biological activity. acs.org

Advanced In Vitro and In Silico Models: The development of more sophisticated in vitro assays and predictive in silico models can help to identify potential metabolic and toxicity issues earlier in the drug discovery process. This allows for the early deselection of unfavorable candidates and the prioritization of those with a higher chance of success. acs.orgnih.gov

Collaborative Research: The complexity of modern drug discovery necessitates collaboration between academic researchers, pharmaceutical companies, and technology experts. chapman.edu Such partnerships can pool resources and expertise to overcome the multidisciplinary challenges of translating basic research into approved therapies. chapman.edu

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-chloronicotinaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. For instance, substituting a halogen atom (e.g., bromine or chlorine) at the 2-position of a nicotinaldehyde scaffold with an amino group under palladium catalysis can yield the target compound . Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton (CHO) appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons (pyridine ring) show splitting patterns dependent on substituent positions. The amino group (NH₂) may exhibit broad peaks at δ 5.5–6.5 ppm .
  • IR : Stretching vibrations for C=O (aldehyde) appear at ~1700 cm⁻¹, and N-H (amine) at ~3300–3500 cm⁻¹ .
  • MS : Molecular ion peaks at m/z 172.57 (C₆H₅ClN₂O) confirm the molecular weight. Fragmentation patterns distinguish regioisomers (e.g., 4-amino-6-chloro vs. 4-amino-2-chloro derivatives) .

Q. What are the stability considerations for storing this compound, and how can degradation products be identified?

  • Methodological Answer : The compound is light-sensitive and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., carboxylic acid derivatives) can be monitored via HPLC with UV detection at λ = 254 nm. Accelerated stability studies (40°C/75% RH for 14 days) reveal decomposition pathways .

Advanced Research Questions

Q. How do electronic effects of the chloro and amino substituents influence the reactivity of this compound in heterocyclic synthesis?

  • Methodological Answer : The electron-withdrawing chloro group at C2 activates the aldehyde at C3 toward nucleophilic attack, while the amino group at C4 donates electrons, stabilizing intermediates. Computational studies (DFT at B3LYP/6-31G*) predict charge distribution and regioselectivity in reactions like condensations or cyclizations. For example, Knoevenagel reactions with malononitrile favor C3 due to localized electrophilicity .

Q. What experimental strategies can reconcile contradictory spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or solvent effects. For example:
  • Tautomerism : The aldehyde may exist as an enol tautomer in polar aprotic solvents. Use deuterated DMSO for NMR to stabilize the keto form .
  • Ionization in MS : Electrospray ionization (ESI+) enhances detection of [M+H]⁺ ions, while electron impact (EI) may fragment the aldehyde group. Cross-validate with high-resolution MS (HRMS) .

Q. What are the mechanistic implications of this compound’s degradation under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Protonation of the amino group leads to hydrolysis of the aldehyde to carboxylic acid (e.g., 4-amino-2-chloronicotinic acid). Monitor via pH-stat titration and LC-MS .
  • Basic Conditions (pH > 10) : The aldehyde undergoes Cannizzaro disproportionation, yielding 4-amino-2-chloronicotinyl alcohol and carboxylate. Isotopic labeling (¹⁸O-H₂O) traces oxygen incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.